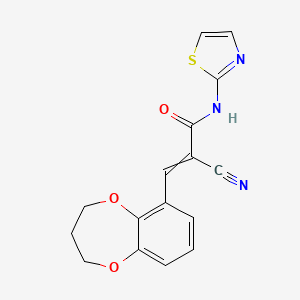

2-cyano-3-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)-N-(1,3-thiazol-2-yl)prop-2-enamide

描述

2-Cyano-3-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)-N-(1,3-thiazol-2-yl)prop-2-enamide is a synthetic enamide derivative characterized by a benzodioxepin core fused to a cyano-acrylamide scaffold and a thiazole substituent.

属性

IUPAC Name |

2-cyano-3-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)-N-(1,3-thiazol-2-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O3S/c17-10-12(15(20)19-16-18-5-8-23-16)9-11-3-1-4-13-14(11)22-7-2-6-21-13/h1,3-5,8-9H,2,6-7H2,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGFORWMTHMMVRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC(=C2OC1)C=C(C#N)C(=O)NC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-Cyano-3-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)-N-(1,3-thiazol-2-yl)prop-2-enamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The compound features a cyano group, a thiazole moiety, and a benzodioxepin structure. These components contribute to its reactivity and biological interactions. The molecular formula is , with a molecular weight of 288.30 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C15H16N2O4 |

| Molecular Weight | 288.30 g/mol |

| CAS Number | 1181463-90-0 |

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing the thiazole ring. Thiazole derivatives have shown activity against various bacterial and fungal strains. For instance, derivatives similar to the compound under investigation have demonstrated efficacy against Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MIC) ranging from 3.92 to 4.23 mM . The presence of electron-withdrawing groups has been associated with enhanced antimicrobial activity.

2. Anti-inflammatory Properties

Compounds with thiazole and benzodioxepin structures have also been investigated for their anti-inflammatory effects. In vitro studies indicate that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation markers in cell cultures . The mechanism often involves the modulation of signaling pathways related to inflammation.

3. Anticancer Activity

The anticancer potential of similar compounds has been explored extensively. Research has shown that derivatives can induce apoptosis in cancer cell lines through mechanisms involving the activation of caspases and modulation of cell cycle regulators . Specific studies have indicated that compounds with structural similarities to 2-cyano-3-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)-N-(1,3-thiazol-2-yl)prop-2-enamide exhibit cytotoxicity against various cancer types, including breast and lung cancer cells.

Case Studies

Several case studies illustrate the biological activity of similar compounds:

- Antimicrobial Efficacy : A study evaluated a series of thiazole derivatives for their activity against Gram-positive and Gram-negative bacteria using the agar well diffusion method. Compounds with specific substitutions showed potent activity comparable to standard antibiotics .

- Inhibition of Inflammatory Mediators : In another study, derivatives were tested for their ability to inhibit nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS). Results indicated significant reductions in nitric oxide levels, suggesting potential therapeutic applications in inflammatory diseases .

- Apoptotic Induction in Cancer Cells : A recent investigation into the anticancer properties revealed that certain derivatives could effectively induce apoptosis in human cancer cell lines through mitochondrial pathways, highlighting their potential as chemotherapeutic agents .

相似化合物的比较

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in substituents on the aromatic rings and the nature of the heterocyclic systems. Below is a systematic comparison based on synthesis, physicochemical properties, and functional characteristics:

Physicochemical Properties

- Melting Points: Compounds with sulfamoylphenyl substituents (5b, 5c) exhibit higher melting points (286–292°C) than many aromatic enamide derivatives, likely due to strong intermolecular hydrogen bonding .

- Molecular Weight and Solubility: The benzodioxepin-thiazole compound’s molecular weight (~350–370 g/mol) suggests moderate solubility in organic solvents, comparable to Enamine Ltd’s nitro-functionalized analogs (e.g., 481.43 g/mol) .

Functional and Theoretical Considerations

- Hydrogen Bonding Patterns: While direct crystallographic data for the target compound are unavailable, analogs like 5b and 5c likely exhibit hydrogen-bonded networks involving sulfonamide NH and carbonyl groups, as described in Etter’s graph-set analysis .

- Computational Validation: Structural validation tools (e.g., SHELX) are critical for confirming the geometry of such compounds, particularly for resolving ambiguities in nitro or cyano group orientations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。